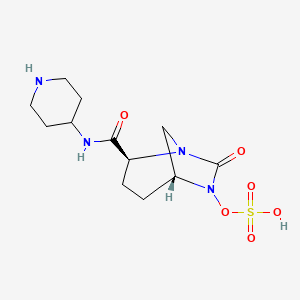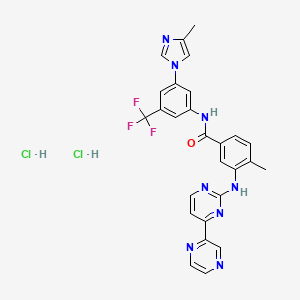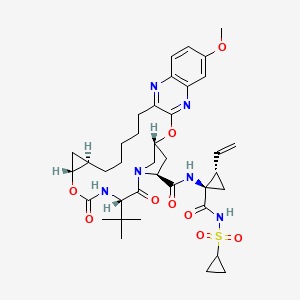
Grazoprevir
描述
格拉索韦片是一种直接作用的抗病毒药物,主要用于治疗慢性丙型肝炎病毒 (HCV) 感染。它是一种第二代 NS3/4A 蛋白酶抑制剂,靶向病毒复制所需的病毒蛋白酶。 格拉索韦片通常与其他抗病毒药物(如艾尔巴韦片)联合使用,以增强疗效 .
作用机制
格拉索韦片通过抑制 NS3/4A 蛋白酶发挥抗病毒作用,NS3/4A 蛋白酶是丙型肝炎病毒复制所必需的。通过与蛋白酶的活性位点结合,格拉索韦片阻止了病毒多聚蛋白裂解成功能性蛋白,从而抑制了病毒复制。 涉及的分子靶标包括 NS3 蛋白酶结构域和 NS4A 辅因子 .
类似化合物:
博替泊韦片: 另一种用于治疗 HCV 的 NS3/4A 蛋白酶抑制剂。
西美普韦片: 一种类似的抗病毒药物,靶向相同的蛋白酶。
特拉普韦片: 一种早期的蛋白酶抑制剂,具有类似的作用机制。
比较: 格拉索韦片的环状结构是其独特的,这为其提供了对 NS3/4A 蛋白酶增强的结合亲和力和特异性。 与其他蛋白酶抑制剂相比,格拉索韦片显示出改善的疗效和更高的抗耐药性,使其成为治疗 HCV 联合疗法的宝贵组成部分 .
准备方法
合成路线和反应条件: 格拉索韦片的合成涉及一系列复杂的化学反应。其合成中的一个关键步骤是闭环复分解反应,该反应用于形成该化合物的环状结构。
工业生产方法: 格拉索韦片的工业生产通常涉及使用高效液相色谱 (HPLC) 进行纯化的规模化化学合成。该工艺经过优化,可确保最终产品的高产率和高纯度。 使用先进的分析技术,如质谱和核磁共振 (NMR) 光谱,对于质量控制至关重要 .
化学反应分析
反应类型: 格拉索韦片会发生各种化学反应,包括:
氧化: 格拉索韦片可以被氧化形成亚砜和砜。
还原: 还原反应可以将亚砜转化回硫醚。
取代: 亲核取代反应可以修饰格拉索韦片分子上的官能团。
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 胺和硫醇等亲核试剂用于取代反应。
科学研究应用
格拉索韦片具有广泛的科学研究应用,包括:
化学: 用作研究大环合成和蛋白酶抑制的模型化合物。
生物学: 研究其对病毒复制和蛋白质合成的影响。
相似化合物的比较
Boceprevir: Another NS3/4A protease inhibitor used in the treatment of HCV.
Simeprevir: A similar antiviral agent that targets the same protease enzyme.
Telaprevir: An earlier generation protease inhibitor with a similar mechanism of action.
Comparison: Grazoprevir is unique in its macrocyclic structure, which provides enhanced binding affinity and specificity for the NS3/4A protease. Compared to other protease inhibitors, this compound has shown improved efficacy and a higher barrier to resistance, making it a valuable component of combination therapies for HCV .
属性
IUPAC Name |
(1R,18R,20R,24S,27S)-24-tert-butyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H50N6O9S/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H,41,48)(H,42,45)(H,43,47)/t21-,22-,24-,29+,30-,31-,38-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMNJSNZOWALQB-NCQNOWPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@]3(C[C@H]3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCC[C@@H]7C[C@H]7OC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H50N6O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50159234 | |
| Record name | Grazoprevir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
766.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Grazoprevir is a second generation NS3/4a protease inhibitor used to inhibit viral HCV replication. NS3/4a protease is an integral part of viral replication and mediates the cleavage the virally encoded polyprotein to mature proteins (NS3, NS4A, NS4B, NS5A and NS5B). Grazoprevir inhibits the NS3/4protease enzymes of HCV genotype 1a, 1B, and 4 with IC50 values of 7pM, 4pM, and 62pM, respectively. | |
| Record name | Grazoprevir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11575 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1350514-68-9 | |
| Record name | MK 5172 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1350514-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Grazoprevir [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1350514689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Grazoprevir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11575 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Grazoprevir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GRAZOPREVIR ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YE81R1X1J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Grazoprevir exert its antiviral activity?
A1: this compound is a potent, selective, and reversible inhibitor of the hepatitis C virus (HCV) NS3/4A protease. [] This protease is essential for viral replication as it cleaves the HCV polyprotein into functional proteins necessary for viral assembly and maturation. [] By inhibiting NS3/4A protease, this compound disrupts the viral life cycle and prevents HCV replication. []
Q2: What are the downstream effects of this compound inhibiting the NS3/4A protease?
A2: Inhibiting the NS3/4A protease by this compound leads to the suppression of HCV RNA replication. [] This suppression ultimately results in a reduction in the number of circulating virions, aiding in the clearance of the virus from the body.
Q3: Is there any spectroscopic data available on this compound?
A3: The provided research papers focus on the clinical efficacy and pharmacological properties of this compound rather than detailed spectroscopic analysis. For information regarding spectroscopic data, explore dedicated chemical databases or analytical chemistry literature.
Q4: How stable is this compound under various storage conditions?
A4: The provided research papers primarily focus on the in vivo stability and formulation of this compound for therapeutic use. For detailed information about its stability under various storage conditions (temperature, humidity, light exposure), refer to the drug's package insert or stability studies.
Q5: Does this compound exhibit any catalytic activity?
A5: this compound acts as an enzyme inhibitor, specifically targeting the HCV NS3/4A protease. [, ] It binds to the protease's active site, preventing it from cleaving the HCV polyprotein and thus inhibiting viral replication. [, ] this compound does not possess inherent catalytic properties itself.
Q6: Have computational methods been used to study this compound?
A6: Yes, molecular dynamics simulations and free-energy surface studies were employed to understand the interaction of this compound with the NS3/4A protease, particularly in the context of resistance mutations. [] These computational approaches helped explain the differential impact of certain amino acid substitutions in the protease on this compound potency.
Q7: Which structural features of this compound are critical for its activity against HCV NS3/4A protease?
A7: While specific SAR studies on this compound are not detailed in the provided papers, research highlights the importance of certain amino acid interactions within the protease binding site. [] For example, Asp-168 plays a role in anchoring Arg-155 for this compound binding. [] The presence of a quinoxaline moiety in this compound is also suggested to contribute to its improved potency against specific double mutant protease variants compared to other inhibitors like simeprevir. []
Q8: What are the formulation strategies for this compound to improve its bioavailability?
A8: this compound is formulated as a fixed-dose combination tablet with Elbasvir. [, , ] This co-formulation enhances patient convenience and adherence to therapy. [] While the specific excipients used in the formulation are not detailed in the provided papers, it is designed for oral administration and is typically taken once daily without regard to food. [, , ]
Q9: Are there specific SHE concerns related to the manufacturing or disposal of this compound?
A9: The provided research papers primarily focus on the clinical aspects of this compound. Information about specific SHE regulations related to its manufacturing or disposal would be found in regulatory documents and safety data sheets.
Q10: Does the presence of food affect this compound's absorption?
A10: this compound can be taken without regard to food. [, ] This suggests food does not significantly impact its absorption or clinical efficacy.
Q11: What is the efficacy of this compound in treating HCV infection?
A11: Clinical trials have demonstrated high sustained virological response (SVR) rates in patients treated with this compound/Elbasvir. [, , , , , , , , , ] SVR rates varied based on factors like HCV genotype, prior treatment history, and the presence of cirrhosis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






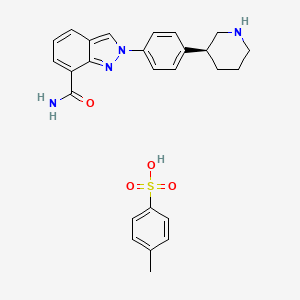
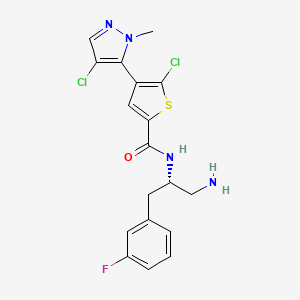
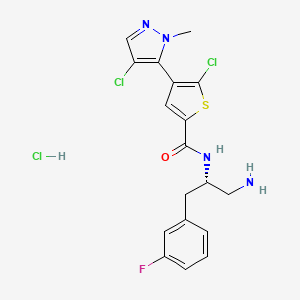
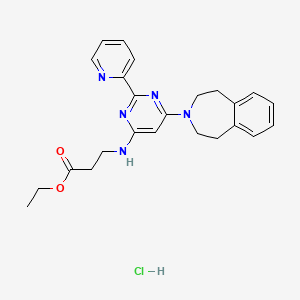
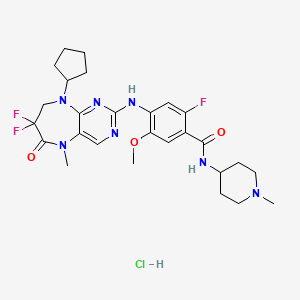
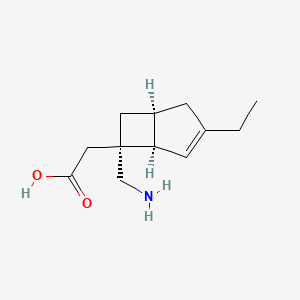
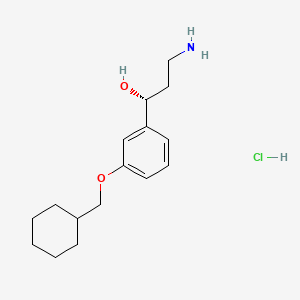
![8-chloro-2-[(2S)-pyrrolidin-2-yl]-3H-[1]benzofuro[3,2-d]pyrimidin-4-one;hydrochloride](/img/structure/B560038.png)
